![molecular formula C19H22N2O3S B580022 Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 1346238-10-5](/img/structure/B580022.png)
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
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Overview
Description
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C16H16N2O4S . It is an impurity of Febuxostat , which is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a phenyl ring (a six-membered carbon ring) via a carbon atom . The phenyl ring has cyano and isobutoxy substituents, and the thiazole ring has a methyl substituent and is linked to a carboxylate group .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Febuxostat Isopropyl Ester, focusing on six unique applications:
Gout Management
Febuxostat Isopropyl Ester is used in the treatment of chronic gout. It is a nonpurine xanthine oxidase inhibitor that has been shown to be effective in reducing serum urate levels in patients with hyperuricemia and gout, comparing favorably with fixed doses of allopurinol .
Cardiovascular Safety Profile
Research has been conducted to assess the cardiovascular safety of Febuxostat, with studies like the FAST trial indicating that Febuxostat therapy did not increase the risk of all-cause death or cardiovascular death .
Renal and Hepatic Effects
Febuxostat has been evaluated for its effects on renal and hepatic functions. The FOCUS study demonstrated that Febuxostat was well tolerated and had a urate-lowering effect that was comparable between patients with normal and impaired renal function .
Transdermal Drug Delivery Systems
To improve oral bioavailability and patient compliance, transdermal drug delivery systems of Febuxostat have been developed, offering enhanced permeation .
Pharmaceutical Impurity Control
Febuxostat Isopropyl Ester is utilized in monitoring and controlling impurity levels in Febuxostat and its related formulations as per ICH formulated guidelines .
Mechanism of Action
Target of Action
Febuxostat Isopropyl Ester primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XO, Febuxostat Isopropyl Ester reduces the production of uric acid .
Mode of Action
Febuxostat Isopropyl Ester is a non-purine-selective inhibitor of XO . It works by non-competitively blocking the molybdenum pterin center, which is the active site of XO . This inhibition results in a decrease in the synthesis of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by Febuxostat Isopropyl Ester is the purine degradation pathway . By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid levels . Additionally, it has been shown to suppress lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK in macrophages .
Pharmacokinetics
Febuxostat Isopropyl Ester is well-absorbed with an oral availability of about 85% . It follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat Isopropyl Ester is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney .
Result of Action
The primary result of Febuxostat Isopropyl Ester’s action is a reduction in serum uric acid levels . This leads to a decrease in the accumulation of uric acid crystals in or around joints, thereby reducing inflammation and symptoms of gout .
Action Environment
The action of Febuxostat Isopropyl Ester can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat Isopropyl Ester . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other drugs .
properties
IUPAC Name |
propan-2-yl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)10-23-16-7-6-14(8-15(16)9-20)18-21-13(5)17(25-18)19(22)24-12(3)4/h6-8,11-12H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXOGEIYOUIHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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